

Solubility of Solvent Blue 35 in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent blue 35*

Cat. No.: *B077152*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Solvent Blue 35** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Solvent Blue 35** (C.I. 61554) in various organic solvents. **Solvent Blue 35**, a transparent blue dye derived from anthraquinone, is noted for its good heat resistance and light fastness, making it suitable for coloring plastics, inks, and lacquers. Understanding its solubility is critical for optimizing its use in various formulations and for developing new applications.

This document presents available quantitative solubility data, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow to aid researchers in their laboratory work.

Quantitative Solubility Data

The solubility of **Solvent Blue 35** has been quantified in several common organic solvents. The data presented below was determined at 20°C. It is important to note that comprehensive quantitative data across a wider range of solvents and temperatures is not readily available in published literature, underscoring the need for the experimental protocols detailed in the subsequent section.

Table 1: Quantitative Solubility of **Solvent Blue 35** in Select Organic Solvents at 20°C

Organic Solvent	Temperature (°C)	Solubility (g/L)
Dichloromethane	20	171.3
Methylbenzene	20	86.3
Butyl Acetate	20	22.3
Acetone	20	13.6
Ethyl Alcohol	20	2.6

Note: The above data is for reference only and may vary based on the purity of the dye and the solvent.

Qualitative assessments indicate that **Solvent Blue 35** is also soluble in other hydrocarbon and alcoholic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail two common and reliable methods for determining the solubility of a dye like **Solvent Blue 35** in organic solvents: the Isothermal Saturation Method (Gravimetric Analysis) and the Spectrophotometric Method.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.

1.1. Materials

- **Solvent Blue 35** powder
- High-purity organic solvent of interest
- Analytical balance (readable to at least 0.1 mg)
- Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 µm pore size, solvent-compatible)
- Pre-weighed glass vials or evaporating dishes
- Drying oven or vacuum desiccator

1.2. Detailed Methodology

- Preparation of a Saturated Solution:
 - Add an excess amount of **Solvent Blue 35** powder to a vial or flask. An excess is ensured when undissolved solid remains visible after equilibration.
 - Add a precise volume of the chosen organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
- Separation of Undissolved Solute:
 - After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
 - Carefully draw the supernatant (the clear, saturated solution) using a syringe.
 - Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed glass vial or evaporating dish. This step is crucial to remove any undissolved microparticles.

- Solvent Evaporation and Mass Determination:
 - Place the vial or evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. Alternatively, a vacuum desiccator can be used.
 - Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the vial with the dry **Solvent Blue 35** residue on an analytical balance.
- Calculation of Solubility:
 - Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved **Solvent Blue 35**.
 - Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved dye (g) / Volume of filtrate (L))

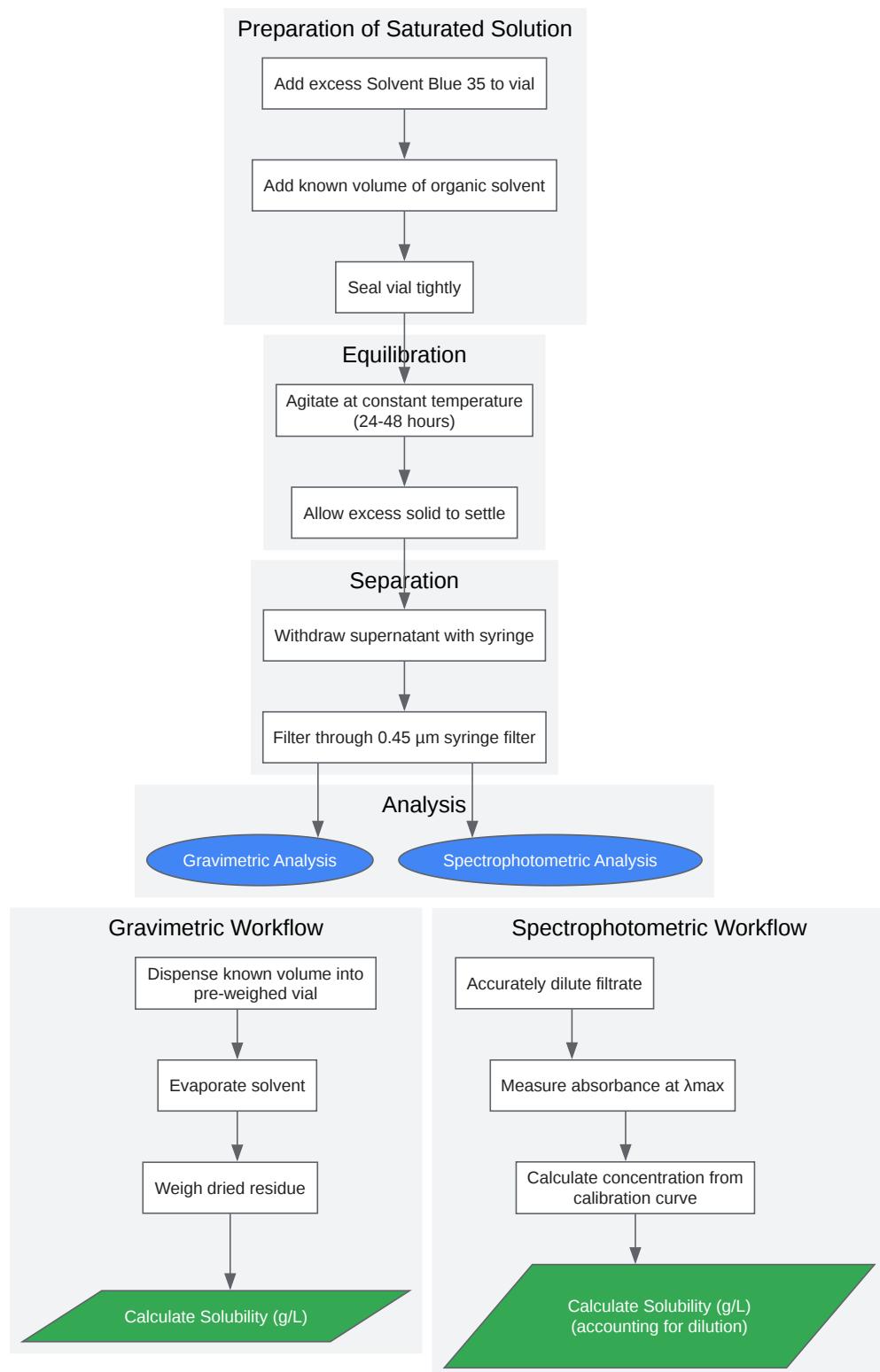
Spectrophotometric Method

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the dye in a saturated solution based on its absorbance, following the Beer-Lambert law.

2.1. Materials

- All materials listed for the Gravimetric Method
- UV-Visible Spectrophotometer
- Quartz or glass cuvettes
- Volumetric flasks and pipettes

2.2. Detailed Methodology


- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute, known concentration of **Solvent Blue 35** in the chosen solvent.

- Scan the solution using the spectrophotometer over a relevant wavelength range to identify the λ_{max} , the wavelength at which the dye exhibits the highest absorbance.
- Preparation of Standard Solutions and Generation of a Calibration Curve:
 - Prepare a stock solution of **Solvent Blue 35** with a precisely known concentration.
 - Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} , using the pure solvent as a blank.
 - Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Preparation and Analysis of the Saturated Solution:
 - Prepare a saturated solution of **Solvent Blue 35** as described in steps 1.2.1 and 1.2.2 of the Isothermal Saturation Method.
 - Separate the undissolved solute as described in step 1.2.3.
 - Accurately dilute the clear, saturated filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
 - Measure the absorbance of the diluted saturated solution at the λ_{max} .
- Calculation of Solubility:
 - Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Solvent Blue 35** in the solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of **Solvent Blue 35** using the Isothermal Saturation Method followed by either Gravimetric or Spectrophotometric analysis.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility determination.

- To cite this document: BenchChem. [Solubility of Solvent Blue 35 in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077152#solubility-of-solvent-blue-35-in-organic-solvents\]](https://www.benchchem.com/product/b077152#solubility-of-solvent-blue-35-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com